molecular formula C12H16N2O B3032894 Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)- CAS No. 61890-43-5

Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)-

Cat. No.: B3032894
CAS No.: 61890-43-5
M. Wt: 204.27
InChI Key: MWPZTYVDZIZIPV-WYMLVPIESA-N
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Description

. This compound is characterized by its unique structure, which includes a cyclohexyl group, a pyridinyl group, and an oxime functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)- can be achieved through various synthetic routes. One common method involves the oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones using copper catalysis and water as the oxygen source . This method is efficient and operates under mild conditions, making it suitable for large-scale production.

Industrial Production Methods

In industrial settings, the production of Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)- often involves the use of bulk manufacturing processes. These processes typically include the use of transition metal catalysts and controlled reaction environments to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: It can be reduced under specific conditions to yield other products.

    Substitution: The oxime group can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Transition metal catalysts like copper or palladium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various pyridinyl derivatives, while reduction reactions can produce different methanone derivatives .

Scientific Research Applications

Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)- has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)- can be compared with other similar compounds, such as:

    Methanone, cyclohexyl-2-pyridinyl-, oxime, (Z)-: The Z-isomer of the compound, which may have different chemical and biological properties.

    Methanone, cyclohexyl-3-pyridinyl-, oxime, (E)-: A similar compound with the pyridinyl group in a different position.

    Methanone, cyclohexyl-2-pyrimidinyl-, oxime, (E)-: A compound with a pyrimidinyl group instead of a pyridinyl group.

The uniqueness of Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)- lies in its specific structural arrangement, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

(NE)-N-[cyclohexyl(pyridin-2-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c15-14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h4-5,8-10,15H,1-3,6-7H2/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPZTYVDZIZIPV-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=NO)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)/C(=N\O)/C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20425190
Record name Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61890-43-5
Record name Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)-
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Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)-

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